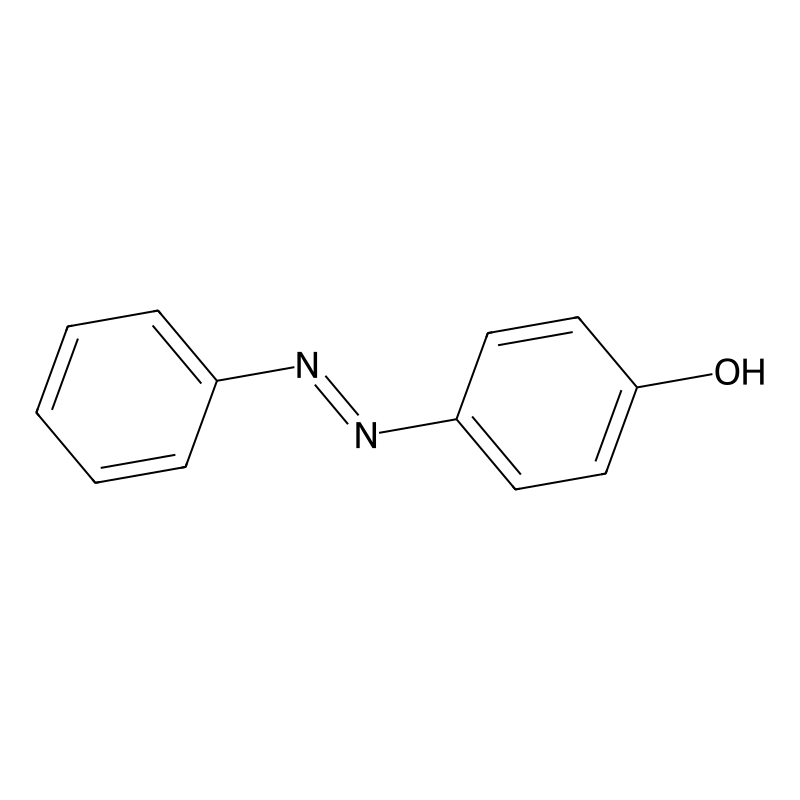

4-Phenylazophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

INSOL IN WATER; VERY SOL IN ALC & ETHER; SOL IN BENZENE, CONCN SULFURIC ACID & DIL ALKALI (YELLOW)

Soluble in acetone, ethanol, benzene and ether

In water, 90 mg/l @ 20 °C

4.7 [ug/mL]

Synonyms

Canonical SMILES

Antifungal Activity

A 2022 study investigated the antifungal properties of 4-Hydroxyazobenzene against Macrophomina phaseolina, a widespread soil-borne plant pathogen responsible for various crop diseases. The research found that the compound exhibited significant antifungal activity, effectively reducing the biomass of the fungus at various concentrations. This suggests the potential of 4-Hydroxyazobenzene as a novel and eco-friendly fungicide for agricultural applications [].

Vapor Sensing

Another area of research explores the potential of 4-Hydroxyazobenzene for vapor sensing. Due to its ability to undergo thermal isomerization, the compound exhibits changes in its electrical properties upon exposure to specific vapors like water and ethanol. This characteristic makes it a promising candidate for developing sensitive and selective vapor sensors [].

4-Phenylazophenol, also known as 4-(phenylazo)phenol, is an organic compound with the molecular formula CHNO. It features an azo group (-N=N-) connecting two phenolic rings, which contributes to its distinct chemical properties and applications. This compound is characterized by its bright orange-red color, making it useful in various dye applications. The presence of the hydroxyl group (-OH) enhances its solubility in polar solvents and allows for potential interactions with biological systems.

- Reduction Reactions: The azo group can be reduced to form primary amines, which can further participate in various coupling reactions.

- Electrophilic Aromatic Substitution: The phenolic hydroxyl group can activate the aromatic rings towards electrophilic substitution, allowing for further functionalization.

- Oxidation: Under certain conditions, 4-phenylazophenol can be oxidized to form quinonoid structures.

Research indicates that 4-Phenylazophenol exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and has shown cytotoxic effects on certain cancer cell lines. Additionally, it has been noted for its ability to induce oxidative stress in biological systems, which may contribute to its therapeutic effects or toxicity.

Several methods are employed for synthesizing 4-Phenylazophenol:

- Diazotization and Coupling: A common method involves diazotizing aniline followed by coupling it with phenol. This reaction typically occurs under acidic conditions.

- Extraction from Natural Sources: Recent studies have explored extracting anthocyanins from plants such as Delonix regia and Hibiscus sabdariffa, which can be chemically transformed into 4-Phenylazophenol through coupling reactions with diazotized aniline .

- Chemical Modification: Existing phenolic compounds can be modified through azo coupling reactions to yield 4-Phenylazophenol.

4-Phenylazophenol finds applications in various fields:

- Dyes and Pigments: Its vibrant color makes it suitable for use as a dye in textiles and other materials.

- Biological Research: Due to its biological activity, it is used in studies involving cell cultures and antimicrobial testing.

- Analytical Chemistry: It serves as a reagent in various analytical techniques due to its ability to form complexes with metal ions.

Studies on the interactions of 4-Phenylazophenol with biological systems have revealed its potential effects on cellular mechanisms. It has been shown to induce oxidative stress, which may lead to apoptosis in cancer cells. Additionally, research into its interaction with enzymes suggests that it may inhibit certain metabolic pathways, highlighting its potential use in drug development .

4-Phenylazophenol shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Hydroxyazobenzene | Azo compound | Contains a hydroxyl group; used as a dye |

| Aniline | Aromatic amine | Precursor for azo dyes; simpler structure |

| 2-Aminobenzenesulfonic acid | Azo compound | Sulfonic acid group increases water solubility |

Uniqueness of 4-Phenylazophenol

What sets 4-Phenylazophenol apart from these similar compounds is its dual functionality as both a dye and a biologically active agent, thanks to the presence of the hydroxyl group and the azo linkage. This combination not only enhances its solubility but also allows it to participate in diverse

Color/Form

XLogP3

Boiling Point

Melting Point

155-157 °C

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.31X10-7 mm Hg @ 25 °C

Pictograms

Irritant

Other CAS

1689-82-3

Wikipedia

Methods of Manufacturing

General Manufacturing Information

It is not believed to be produced on a large-scale ... in either the US or Western Europe.

(1972) In Japan ... 2000 kg